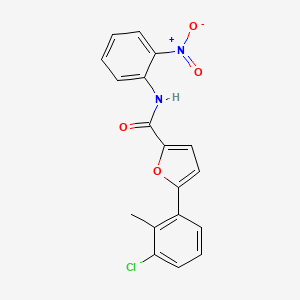![molecular formula C19H23N3O B4923486 [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4923486.png)
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone: is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Attachment of the Dimethylaniline Moiety: The dimethylaniline group is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in various substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer and neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects such as the suppression of tumor growth or the modulation of neurotransmitter levels.
Vergleich Mit ähnlichen Verbindungen
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-4-ylmethanone
Uniqueness: The unique structural features of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone, such as the specific positioning of the dimethylaniline and pyridine moieties, contribute to its distinct pharmacological profile. This compound exhibits higher specificity and potency in enzyme inhibition compared to its analogs.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-7-8-17(11-15(14)2)21-18-6-4-10-22(13-18)19(23)16-5-3-9-20-12-16/h3,5,7-9,11-12,18,21H,4,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCWQHIVAZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)

![(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4923414.png)
![(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4923419.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)

![dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate](/img/structure/B4923464.png)




![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE](/img/structure/B4923503.png)
